molecular formula C21H23N3O B286832 N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide

カタログ番号 B286832
分子量: 333.4 g/mol
InChIキー: GCOLBRSSTIUJIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used for the treatment of type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism. In

作用機序

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors work by inhibiting the enzyme N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide, N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
In addition to their effects on glucose metabolism, N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been shown to have other biochemical and physiological effects. Studies have shown that N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors can improve endothelial function, reduce inflammation, and decrease oxidative stress. N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have neuroprotective effects and may have a role in the treatment of Alzheimer's disease.

実験室実験の利点と制限

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have several advantages for lab experiments, including their specificity for N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide and their ability to be administered orally. However, N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors also have limitations, including their short half-life and the potential for off-target effects.

将来の方向性

There are several future directions for research on N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors. Another area of research is the investigation of the cardiovascular benefits of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors and their potential use in the treatment of heart failure. Additionally, there is ongoing research on the potential use of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors in the treatment of Alzheimer's disease and other neurodegenerative disorders.

合成法

The synthesis of N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors involves the reaction of 3,4-dimethylphenylhydrazine and 2-ethylphenylacetonitrile to form the intermediate 1-(3,4-dimethylphenyl)-3-(2-ethylphenyl)prop-2-en-1-one, which is then reacted with ethyl 2-cyanoacetate to form the final product N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide.

科学的研究の応用

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have been extensively studied for their potential therapeutic use in the treatment of type 2 diabetes. Studies have shown that N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors can improve glycemic control by reducing postprandial glucose levels, increasing insulin secretion, and decreasing glucagon secretion. N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methyl-1H-pyrazole-4-carboxamide inhibitors have also been shown to have cardiovascular benefits, including reducing the risk of heart failure and improving endothelial function.

特性

分子式

C21H23N3O

分子量

333.4 g/mol

IUPAC名

N-(3,4-dimethylphenyl)-1-(2-ethylphenyl)-5-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H23N3O/c1-5-17-8-6-7-9-20(17)24-16(4)19(13-22-24)21(25)23-18-11-10-14(2)15(3)12-18/h6-13H,5H2,1-4H3,(H,23,25)

InChIキー

GCOLBRSSTIUJIR-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

正規SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。